molecular formula C20H25N3OS B270563 N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide

N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide

Cat. No. B270563
M. Wt: 355.5 g/mol
InChI Key: VZMQAIUXFRIXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiol-reactive compound that can be used in the development of novel drugs, nanomaterials, and biosensors.

Mechanism of Action

The mechanism of action of N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide is not fully understood. However, it is believed to work by reacting with thiol groups on proteins and other biomolecules, leading to cross-linking and modification of their structure and function.
Biochemical and Physiological Effects:
N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide is its thiol-reactive nature, which makes it a useful tool for the development of novel drugs and drug delivery systems. Additionally, it has been shown to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new therapies. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research and development of N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide. One potential direction is the development of new drug delivery systems using this compound as a cross-linking agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods that are more efficient and cost-effective could lead to increased availability of this compound for scientific research.

Synthesis Methods

The synthesis of N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-mercaptobenzimidazole with 1-adamantanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide has potential applications in various fields of scientific research. It can be used as a thiol-reactive cross-linking agent in the development of novel drugs and drug delivery systems. It can also be used in the synthesis of nanomaterials and biosensors. Additionally, it has been shown to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new therapies.

properties

Product Name

N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-[2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C20H25N3OS/c24-18(20-10-13-7-14(11-20)9-15(8-13)12-20)21-5-6-23-17-4-2-1-3-16(17)22-19(23)25/h1-4,13-15H,5-12H2,(H,21,24)(H,22,25)

InChI Key

VZMQAIUXFRIXBO-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C5=CC=CC=C5NC4=S

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C5=CC=CC=C5NC4=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.